![molecular formula C17H17F2N3O3S B2998130 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone CAS No. 2034555-57-0](/img/structure/B2998130.png)
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone
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Overview
Description
The compound is a derivative of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one . These compounds have been extensively studied in the biomedical field due to their role as basic substrates for various synthetic transformations aimed at creating biologically active compounds . They have been used in the discovery of vasopressin and fibrinogen receptor antagonists, selective positive allosteric glutamate receptors modulators, inhibitors of mycobacterium tuberculosis H37RV, inhibitors of lung cancer tumors A549 and H322b, inhibitors of catalytic activity of HIV-1 integrase, TANKs and polyADP-ribose polymerase PARP-1 .
Synthesis Analysis
Pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. Their carbonylation catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution yielded methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, which were transformed into the corresponding carboxylic acids by alkaline hydrolysis .
Molecular Structure Analysis
The InChI code for the compound is 1S/C12H10ClN3O/c13-9-3-1-8(2-4-9)10-7-11-12(17)14-5-6-16(11)15-10/h1-4,7H,5-6H2,(H,14,17)
. This code provides a unique identifier for the compound and can be used to generate its molecular structure.
Chemical Reactions Analysis
The compound, as a derivative of pyrazolo[1,5-a]pyrazin-4(5H)-one, can undergo various chemical reactions. For instance, it can react with N-iodosuccinimide to form 7-iodo derivatives . Further carbonylation can yield methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 247.68 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved resources.
Scientific Research Applications
Anti-Hepatitis B Virus (HBV) Activity
This compound has been identified as a type II HBV core assembly modulator (CAM) with promising anti-HBV activity. Derivatives of this compound have shown excellent anti-HBV activity with low cytotoxicity and acceptable oral pharmacokinetic profiles .
Synthetic Transformations
Pyrazolo[1,5-a]pyrazin-4(5H)-ones serve as basic substrates for various synthetic transformations aimed at creating biologically active compounds. These transformations are significant in the biomedical field for the development of new therapeutic agents .
Fluorescence Properties
Pyrazolo[1,5-a]pyrimidines-based fluorophores have emerged as an attractive alternative due to their high quantum yields in different solvents and excellent photostability. They are used in biological applications, particularly in cancer therapeutics as lipid droplet biomarkers for cancer cells .
Pharmacological Actions
Pyrazine compounds exhibit a variety of pharmacological actions including antipyretic, anti-inflammatory, analgesic, anticancer, antibacterial, and antioxidant activities. They are versatile in coupling reactions such as Suzuki, Buchwald Hartwig, and oxidative coupling reactions .
Antimicrobial Activity
Derivatives of pyrazolo[1,5-a]pyrazine have shown a wide range of antimicrobial activities. This makes them valuable in the development of new antimicrobial agents .
Antidepressant and Anti-hypertensive Effects
These compounds have been found to possess antidepressant and anti-hypertensive properties, expanding their potential use in treating various psychological and cardiovascular conditions .
Anticancer Properties
Pyridazine and pyridazinone derivatives have demonstrated a wide range of anticancer activities, making them important in the search for new cancer treatments .
Anti-Inflammatory and Antimicrobial Qualities
Pyrazole derivatives are known to manifest anti-inflammatory qualities and serve as inhibitors of p38 Kinase. They also exhibit antimicrobial activity, which is crucial in combating infectious diseases .
Each application mentioned above represents a unique field where this compound or its derivatives could potentially make significant contributions to scientific research and medicine.
Identification of (6S)-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamine A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive review Advances in the Synthesis and Bio-Applications of Pyrazine Biologically Active Pyridazines and Pyridazinone Derivatives: A Review A new synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives
Mechanism of Action
Target of Action
The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a part of the G-protein-coupled receptor family and plays a key role in several brain functions . It is involved in the modulation of synaptic transmission and neuronal excitability in the central nervous system (CNS) by binding to glutamate .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGluR2 . Allosteric modulators bind to a site on the receptor that is distinct from the active site. When this compound binds to mGluR2, it changes the receptor’s conformation, reducing its response to glutamate . This results in a decrease in the receptor’s activity .
Biochemical Pathways
The compound’s action on mGluR2 affects the glutamatergic system in the CNS . This system is crucial for several brain functions, including learning and memory . By modulating mGluR2, the compound can influence synaptic transmission and neuronal excitability, leading to changes in these functions .
Pharmacokinetics
The compound has been found to have improved plasma exposure compared to its acyclic counterpart . This suggests that it may have better bioavailability.
Result of Action
The compound’s action as a negative allosteric modulator of mGluR2 can lead to a decrease in the activity of the glutamatergic system . This can potentially be beneficial in conditions where this system is overactive. For instance, negative allosteric modulators of mGluR2 are considered potentially useful in the treatment of various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies .
properties
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-[2-(difluoromethylsulfonyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O3S/c18-17(19)26(24,25)15-4-2-1-3-13(15)16(23)21-7-8-22-12(10-21)9-14(20-22)11-5-6-11/h1-4,9,11,17H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLISWQVZJJHMTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC=CC=C4S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone |
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